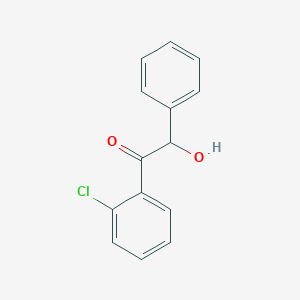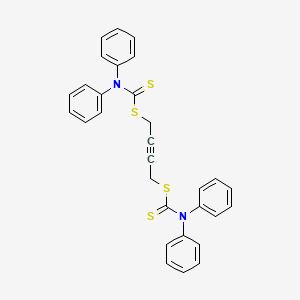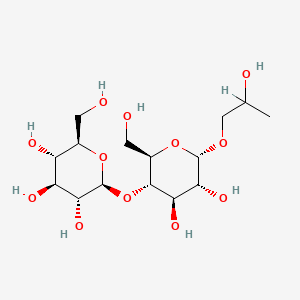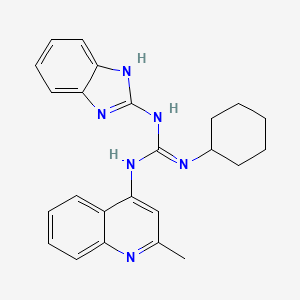
N-1H-Benzimidazol-2-yl-N'-cyclohexyl-N''-(2-methyl-4-quinolinyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1H-Benzimidazol-2-yl-N’-cyclohexyl-N’'-(2-methyl-4-quinolinyl)guanidine: is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This particular compound is of interest due to its unique structure, which combines a benzimidazole ring with a quinoline moiety and a cyclohexyl group, potentially offering a range of biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-1H-Benzimidazol-2-yl-N’-cyclohexyl-N’'-(2-methyl-4-quinolinyl)guanidine typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The quinoline moiety can be introduced through a subsequent reaction with 2-methyl-4-quinolinecarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
化学反应分析
Types of Reactions
N-1H-Benzimidazol-2-yl-N’-cyclohexyl-N’'-(2-methyl-4-quinolinyl)guanidine can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form benzimidazole N-oxides.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted benzimidazole and quinoline derivatives.
科学研究应用
N-1H-Benzimidazol-2-yl-N’-cyclohexyl-N’'-(2-methyl-4-quinolinyl)guanidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and antiviral activities.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs)
作用机制
The mechanism of action of N-1H-Benzimidazol-2-yl-N’-cyclohexyl-N’'-(2-methyl-4-quinolinyl)guanidine involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The cyclohexyl group may enhance the compound’s binding affinity and selectivity for its targets .
相似化合物的比较
Similar Compounds
1H-Benzimidazole: A simpler benzimidazole derivative with similar biological activities.
N-[2-(1H-Benzimidazol-2-yl)ethyl]-N-methylamine: Another benzimidazole derivative with potential therapeutic applications
Uniqueness
N-1H-Benzimidazol-2-yl-N’-cyclohexyl-N’'-(2-methyl-4-quinolinyl)guanidine is unique due to its combination of a benzimidazole ring, a quinoline moiety, and a cyclohexyl group. This unique structure may offer enhanced biological activity and selectivity compared to simpler benzimidazole derivatives .
属性
CAS 编号 |
71080-08-5 |
|---|---|
分子式 |
C24H26N6 |
分子量 |
398.5 g/mol |
IUPAC 名称 |
1-(1H-benzimidazol-2-yl)-2-cyclohexyl-3-(2-methylquinolin-4-yl)guanidine |
InChI |
InChI=1S/C24H26N6/c1-16-15-22(18-11-5-6-12-19(18)25-16)29-23(26-17-9-3-2-4-10-17)30-24-27-20-13-7-8-14-21(20)28-24/h5-8,11-15,17H,2-4,9-10H2,1H3,(H3,25,26,27,28,29,30) |
InChI 键 |
VAXJLGMBENEDDX-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)NC4=NC5=CC=CC=C5N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


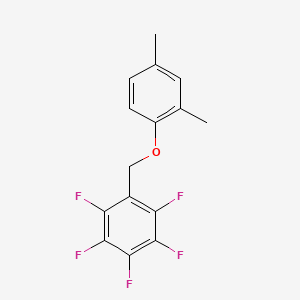

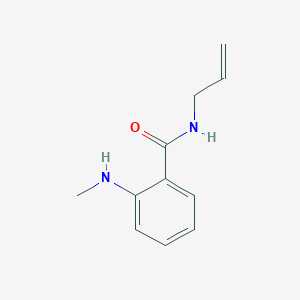
![N-tert-butyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14463505.png)

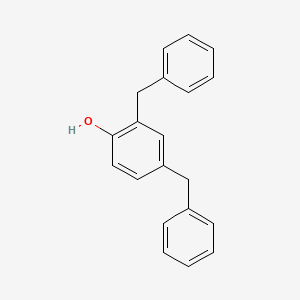
![N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine](/img/structure/B14463519.png)
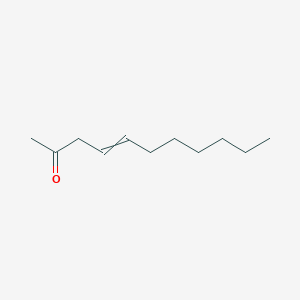

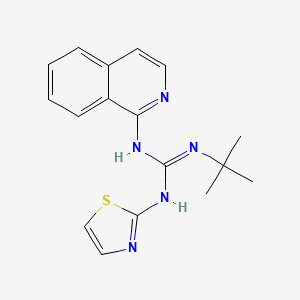
![Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane](/img/structure/B14463554.png)
